4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
Molecular Structure Analysis
The presence of the pyridine and triazole rings suggests that this compound may have aromatic properties. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electron distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and permeability .Scientific Research Applications
Antimicrobial Activities
Several studies have explored the antimicrobial properties of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showing good to moderate antimicrobial activities against various microorganisms Molecules, 15, 2427-2438. Similarly, Demirbaş et al. (2009) found that some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives exhibited good activity against a variety of microorganisms European journal of medicinal chemistry, 44 7, 2896-903.
Inhibition of Lipase and α-Glucosidase
Compounds derived from 1,2,4-triazole have been investigated for their lipase and α-glucosidase inhibitory activities. Bekircan et al. (2015) synthesized novel compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, demonstrating significant inhibition of lipase and α-glucosidase Journal of Enzyme Inhibition and Medicinal Chemistry, 30, 1002-1009.
Electronic and Nonlinear Optical Properties
The electronic, nonlinear optical, and spectroscopic properties of 1,2,4-triazole derivatives have been analyzed through theoretical calculations and experiments. Beytur and Avinca (2021) conducted a study on heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, revealing significant insights into their electronic properties Heterocyclic Communications, 27, 1-16.
Anticancer Evaluation
Research has also been conducted on the potential anticancer properties of 1,2,4-triazole derivatives. Bekircan et al. (2008) synthesized new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluated them for anticancer activity, showing promising results Zeitschrift für Naturforschung B, 63, 1305-1314.
Synthesis and Characterization
Several studies focus on the synthesis and characterization of 1,2,4-triazole derivatives, providing foundational knowledge for their diverse applications. Tabatabaee et al. (2009) detailed the synthesis and crystal structures of Schiff bases based on AMTT-Type (4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione) and their Copper(I) complexes, contributing to the understanding of their chemical properties Zeitschrift für anorganische und allgemeine Chemie, 635, 120-124.
Future Directions
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O2/c1-11-24-26(10-12-4-6-14(29-3)7-5-12)17(28)27(11)25(2)16-15(19)8-13(9-23-16)18(20,21)22/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWWBRXPQWGXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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